2,4-dichloro-N-cyclopropylbenzamide
Description
2,4-Dichloro-N-cyclopropylbenzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with two chlorine atoms at the 2- and 4-positions of the benzene ring and an N-linked cyclopropyl group. The molecular formula is C₁₀H₉Cl₂NO, with a molecular weight of 230.10 g/mol. The compound’s design likely targets applications in medicinal chemistry, agrochemicals, or materials science, though direct evidence of its biological or industrial use is absent in the sources reviewed .
Properties
Molecular Formula |
C10H9Cl2NO |
|---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
2,4-dichloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H9Cl2NO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |
InChI Key |
LEOBSYFLYDGHRO-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Chlorine Positioning and Amide Modifications
(a) N-(3-Chlorophenethyl)-4-nitrobenzamide (C₁₅H₁₃ClN₂O₃, MW: 316.73 g/mol)
- Structural Differences : Replaces the cyclopropyl group with a 3-chlorophenethyl chain and introduces a nitro group at the benzene ring’s 4-position.
- The phenethyl chain introduces greater steric bulk and lipophilicity, which may influence bioavailability or binding interactions in biological systems .
(b) 4-Chloro-N,N-diisopropyl-2-(hydroxymethyl)benzamide (C₁₄H₁₉ClNO₂, MW: 276.76 g/mol)
- Structural Differences : Features a hydroxymethyl group at the 2-position and diisopropyl substituents on the amide nitrogen.
- The diisopropyl groups introduce significant steric hindrance, which may reduce metabolic stability or enzymatic interactions .
(c) 2-Chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (C₂₁H₂₆ClN₅O₃, MW: 440.92 g/mol)
- Structural Differences : Incorporates a complex oxadiazole-cyclohexyl moiety linked via a propanamide chain.
- The larger molecular weight and extended structure contrast sharply with the compact cyclopropyl-substituted benzamide .
Physicochemical Properties and Molecular Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2,4-Dichloro-N-cyclopropylbenzamide | C₁₀H₉Cl₂NO | 230.10 | 2,4-Cl; cyclopropylamide | Moderate lipophilicity, steric compactness |
| N-(3-Chlorophenethyl)-4-nitrobenzamide | C₁₅H₁₃ClN₂O₃ | 316.73 | 4-NO₂; 3-chlorophenethylamide | High reactivity, increased bulk |
| 4-Chloro-N,N-diisopropylbenzamide | C₁₄H₁₉ClNO₂ | 276.76 | 4-Cl; diisopropylamide | High steric hindrance, moderate solubility |
| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 1-Cl; 2,4-NO₂ | High density, explosive potential |
*Data synthesized from *.
Research Findings and Functional Insights
- Chlorine Substituent Effects: Compounds with chlorine at the 2- and 4-positions (e.g., this compound) exhibit enhanced electrophilic character compared to mono-chloro analogs like 4-chloro-N,N-diisopropylbenzamide. This positioning may improve interactions with aromatic binding pockets in proteins or polymers .
- Amide Group Modifications : The cyclopropyl group in this compound provides a balance between steric bulk and conformational flexibility, contrasting with the rigid oxadiazole-containing analog in . This flexibility could favor entropy-driven binding in drug-receptor interactions.
- Thermal Stability: Chlorinated benzamides generally exhibit higher melting points (e.g., 48–50°C for 4-chloro-2,5-dimethylbenzenesulfonyl chloride ) compared to non-chlorinated analogs, though direct data for the target compound is lacking.
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